molecular formula C15H15IN2 B13410317 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B13410317
M. Wt: 350.20 g/mol
InChI Key: SCLUKDJXJDLDKB-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a cationic organic compound belonging to the benzimidazole family. This compound is known for its unique electrochemical properties and is widely used as a metal-free organic catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1,2-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This intermediate is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of high-temperature treatment and the addition of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through a series of electrochemical reactions. The key stage involves the protonation of electrochemically generated radicals at the C-2 carbon atom, leading to the formation of a C-protonated radical cation. This intermediate plays a crucial role in the electrocatalytic hydrogen evolution reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide stands out due to its high stability and efficiency as a metal-free organic catalyst. Its unique electrochemical properties make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

IUPAC Name

1,3-dimethyl-2-phenylbenzimidazol-3-ium;iodide

InChI

InChI=1S/C15H15N2.HI/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12;/h3-11H,1-2H3;1H/q+1;/p-1

InChI Key

SCLUKDJXJDLDKB-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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